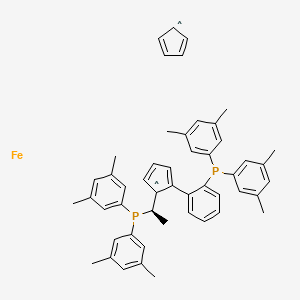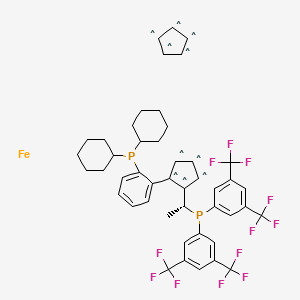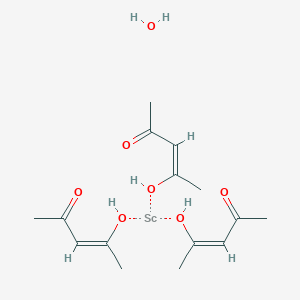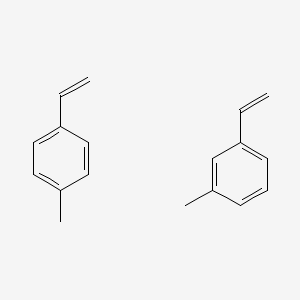
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate is a complex compound that combines an organic molecule with a rare earth metal
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate is used as a reagent in organic synthesis, particularly in reactions requiring the unique properties of samarium as a catalyst or reducing agent.
Biology
In biological research, this compound may be used to study the effects of rare earth metals on biological systems, including their potential therapeutic applications.
Medicine
Industry
In industry, this compound can be used in the production of advanced materials, including catalysts and electronic components.
Safety and Hazards
Samarium compounds, including Samarium(III) 2,4-pentanedionate hydrate, have been reported to be poisons by intravenous and subcutaneous routes . In general, the toxicity of rare earth compounds is considered to be moderate to low by ingestion . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Wirkmechanismus
Target of Action
Samarium(III) 2,4-pentanedionate hydrate, also known as (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate, is a complex compound that is primarily used in research and laboratory settings
Mode of Action
It is known that samarium compounds in general can interact with various biological molecules and structures due to their unique chemical properties .
Result of Action
It is known that samarium compounds can be toxic when administered via intravenous and subcutaneous routes . The toxicity of rare earth compounds, including samarium compounds, is generally considered to be moderate to low when ingested .
Action Environment
The action, efficacy, and stability of Samarium(III) 2,4-pentanedionate hydrate can be influenced by various environmental factors. Spillage of the compound is unlikely to penetrate soil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate typically involves the reaction of (Z)-4-Hydroxypent-3-en-2-one with a samarium salt in the presence of water. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the hydrate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the enone structure can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-Hydroxypent-3-en-2-one: Similar structure but different geometric configuration.
4-Hydroxypent-3-en-2-one: Lacks the samarium component.
Samarium(III) chloride: A common samarium salt used in various applications.
Uniqueness
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate is unique due to the combination of an organic enone with a rare earth metal, providing distinct chemical and physical properties not found in similar compounds.
Eigenschaften
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;samarium;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Sm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULVMVWDCYMZRZ-KJVLTGTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)


![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)


![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)


![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)


